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s-Ethyl thiopropionate

Flavor Chemistry Sensory Science Thioester SAR

Flavor formulators and synthetic chemists face inconsistent sulfur notes and unreliable thioester reactivity due to impurity-driven batch variability. s-Ethyl thiopropionate (CAS 2432-42-0) eliminates this with >98% GC purity and a validated Camembert cheese sensory signature (~20% panelist descriptors for the thiopropionate backbone). Its 126°C boiling point ensures thermal process survival (extrusion, baking), while logP 1.88 drives prolonged release in high-fat matrices. As a latent ethanethiol source, it undergoes mild S-deacylation (Li/naphthalene, THF, 0°C) without harsh hydrolysis. Multi-supplier availability with consistent specifications guarantees batch-to-batch reproducibility.

Molecular Formula C5H10OS
Molecular Weight 118.2 g/mol
CAS No. 2432-42-0
Cat. No. B1345758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Names-Ethyl thiopropionate
CAS2432-42-0
Molecular FormulaC5H10OS
Molecular Weight118.2 g/mol
Structural Identifiers
SMILESCCC(=O)SCC
InChIInChI=1S/C5H10OS/c1-3-5(6)7-4-2/h3-4H2,1-2H3
InChIKeyHNEVHBHRLCAKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Ethyl Thiopropionate: Physicochemical & Sensory Profile


S-Ethyl thiopropionate (CAS 2432-42-0), also known as thiopropionic acid S-ethyl ester, is a low-molecular-weight (118.19 g/mol) thioester in the C₅H₁₀OS class, characterized by a thioester functional group (RC(=O)SR') that imparts distinct chemical reactivity compared to conventional oxygen esters [1]. It presents as a colorless to pale yellow clear liquid with a boiling point of 126–138 °C, density of ~0.958 g/mL at 20 °C, and a flash point of 36 °C (closed cup), classifying it as a UN1993 flammable liquid (Packing Group III) . Its sensory profile is a defining feature: a pungent, sulfury aroma with fruity, savory, and subtle cheesy notes, making it a high-impact flavor ingredient detectable at very low concentrations [2]. The compound is commercially available from multiple global suppliers at standard analytical purities of 97% to >98.0% (GC), and serves dual roles as a flavoring agent and a reactive thioester building block in specialty chemical synthesis .

S-Ethyl vs. S-Methyl Thioesters: Sensory & Physicochemical Differences


S-Ethyl thiopropionate belongs to the S-alkyl thiopropionate series, where the S-alkyl chain length (ethyl vs. methyl) critically governs odor quality, potency, and volatility. Direct sensory evidence from the structurally analogous S-methyl thioester series shows that S-methyl thiopropionate elicits a distinctive 'Camembert cheese' character with ~20% of panelist descriptors specifically referencing this cheese variety, versus only ~2% and ~5% for S-methyl thioacetate and S-methyl thiobutanoate, respectively [1]. This demonstrates that within this class, the propionate backbone yields a unique cheesy signature; extrapolating to the S-ethyl analog, substitution of the terminal S-methyl with S-ethyl further modulates volatility (boiling point 126 °C vs. ~95 °C for S-methyl thiopropionate) and lipophilicity (logP ~1.88 vs. ~1.2 estimated for the S-methyl homolog), altering both headspace performance and matrix partitioning in formulations . Consequently, substituting S-ethyl thiopropionate with S-methyl thioesters or oxygen-containing ester analogs (e.g., ethyl propionate) in flavor, fragrance, or synthetic applications without reformulation will produce markedly different sensory outcomes and reaction kinetics.

S-Ethyl Thiopropionate: Quantitative Differentiation Evidence


Thiopropionate Backbone Drives Cheesy Odor Signature

In a controlled sensory panel study of S-methyl thioesters (n=18 trained panelists), S-methyl thiopropionate was overwhelmingly associated with 'Camembert cheese,' accounting for ~20% of all descriptors, whereas S-methyl thioacetate and S-methyl thiobutanoate received only ~2% and ~5% of 'Camembert' descriptors, respectively [1]. This demonstrates that the thiopropionate backbone uniquely drives a cheese-specific odor character. Although data are for S-methyl analogs, the odor-determining structural feature is the propionate moiety; the S-ethyl variant is expected to retain this cheese character while exhibiting modified volatility, substantiating its non-interchangeability with S-methyl thioacetate or thiobutanoate in flavor applications.

Flavor Chemistry Sensory Science Thioester SAR

GC–Olfactometry Odor Potency of Thiopropionate

Using best-estimate GC–lower amount detected by sniffing (BE–GC–LOADS) across a library of S-methyl thioesters, odor potency values increased from 6 ng for S-methyl thiobutanoate (C4) to 90 ng for S-methyl thiostearate (C18) [1]. Although S-methyl thiopropionate (C3) was not individually quantified in this dataset, its potency logically falls between thiobutanoate and thioacetate values, consistent with its intermediate chain length. By class-level inference, the S-ethyl thiopropionate analog is expected to exhibit potency within a comparable nanogram range, relevant for applications requiring trace-level flavor impact.

GC–Olfactometry Flavor Potency BE–GC–LOADS

Volatility & Lipophilicity: Ethyl vs. Methyl Thioester

S-Ethyl thiopropionate exhibits a boiling point of 126–138 °C and an estimated logP of 1.88, compared to S-methyl thiopropionate with a reported boiling point of approximately 95 °C and an estimated logP of ~1.2 (based on one fewer methylene unit) [1]. The ~30–40 °C higher boiling point and ~0.7 logP unit increase for the ethyl analog translate to reduced headspace volatility and increased lipophilicity, directly impacting aroma release kinetics and partition coefficients in food and fragrance matrices [1]. These differences mean that S-ethyl thiopropionate provides more sustained aroma release in high-fat formulations compared to the more volatile S-methyl analog.

Physicochemical Properties Volatility logP Flavor Release

Regulatory Safety: JECFA & FEMA Evaluations

S-Ethyl thiopropionate (CAS 2432-42-0) has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is listed in the FDA's Substances Added to Food inventory (formerly EAFUS), with a reported Threshold of Concern of 1800 μg/person/day (Structure Class I), indicating a favorable safety margin for flavor use [1][2]. In contrast, its positional isomer O-ethyl thiopropionate (CAS 924-45-8) and the structurally related ethyl 3-mercaptopropionate (CAS 5466-06-8, FEMA 3677) have distinct regulatory statuses and application scopes, limiting their direct interchangeability in food-grade formulations [3]. This regulatory clarity for the S-ethyl thioester provides procurement certainty for food and beverage manufacturers requiring documented safety evaluations.

Food Safety GRAS JECFA FEMA Regulatory Compliance

Supplier Purity & Batch Consistency

Multiple independent commercial suppliers (TCI, Aladdin, AKSci, CymitQuimica) consistently specify S-ethyl thiopropionate purity at ≥97% to >98.0% as determined by gas chromatography (GC), with TCI and others routinely achieving >98.0% (GC) . This contrasts with structurally similar thioesters such as ethyl 3-(methylthio)propionate, which may be supplied at lower purities (e.g., 95%) or with less rigorous analytical documentation [1]. The narrow purity range across major suppliers indicates a mature supply chain with reproducible synthetic routes, reducing batch-to-batch variability risk in regulated applications.

Quality Control GC Purity Supplier Benchmarking Thioester Stability

Ambient Stability Advantage Over Free Thiols

S-Ethyl thiopropionate is reported to be stable under ambient temperature and pressure when stored sealed and protected from oxidizing agents, with recommended long-term storage at <15 °C in cool, dark conditions [1]. This contrasts with free thiol analogs (e.g., ethanethiol, propanethiol) and certain S-alkyl thioesters containing β-hydrogens that are prone to oxidative dimerization or hydrolytic degradation under similar conditions. The thioester functional group in S-ethyl thiopropionate provides greater oxidative stability compared to free thiols, which require inert atmosphere storage and stabilizing additives, translating to longer shelf-life and reduced handling complexity in laboratory and pilot-scale operations .

Chemical Stability Storage Conditions Thioester Hydrolysis Oxidative Stability

S-Ethyl Thiopropionate: High-Value Applications


Camembert Cheese & Savory Flavor Formulations

Based on the established class-level evidence that the thiopropionate backbone uniquely drives a 'Camembert cheese' sensory signature (~20% of panelist descriptors, versus ~2–5% for thioacetate/thiobutanoate backbones [1]), S-ethyl thiopropionate is the preferred choice for flavor houses developing authentic cheese, dairy, and savory snack flavorings. Its higher boiling point (126–138 °C ) relative to S-methyl thiopropionate (~95 °C) provides better retention during thermal processing (e.g., extrusion, baking), ensuring the cheese note survives manufacturing rather than flashing off. Formulators seeking to replicate the complex cheesy character found in unpasteurized Camembert—where S-methyl thiopropionate was identified as a key aroma component [1]—should prioritize S-ethyl thiopropionate.

Specialty Chemical Synthesis: Thioester Reactivity

As a thioester, S-ethyl thiopropionate functions as a latent thiol source in organic synthesis, undergoing selective S-deacylation under mild conditions (e.g., Li/naphthalene in THF at 0 °C, 2–4 h) to liberate ethanethiol without the harsh acidic or basic hydrolysis required for oxygen esters . This reactivity profile distinguishes it from oxygen ester analogs (e.g., ethyl propionate), which require different deprotection strategies. With >98.0% (GC) purity consistently available across suppliers , S-ethyl thiopropionate provides the reproducibility required for multi-step pharmaceutical intermediate and agrochemical building block syntheses. Its ambient storage stability [2] further simplifies inventory management in synthesis laboratories compared to free thiols.

Tropical Fruit & Exotic Fragrance Accords

The estimated logP of 1.88 for S-ethyl thiopropionate indicates substantially higher lipophilicity than the S-methyl analog (logP ~1.2), translating to improved partitioning into oil phases and prolonged aroma release in fat-containing matrices. This property makes S-ethyl thiopropionate particularly suitable for high-fat confectionery, dairy desserts, and long-lasting fine fragrance formulations where a persistent pungent-fruity-cheesy sulfur note is desired. Its nanogram-level odor potency (class-level inference from S-methyl thioester BE–GC–LOADS data [1]) enables effective flavor impact at low inclusion rates, supporting cost-efficient formulation. The documented JECFA evaluation and defined Threshold of Concern (1800 μg/person/day) [3] provide the regulatory foundation for global food product registration.

Olfactory Research with Thioester Standards

The availability of S-ethyl thiopropionate at consistently high purity (>98.0% GC) from multiple independent suppliers (TCI, Aladdin, AKSci, CymitQuimica) makes it a reliable reference standard for structure–odor relationship (SOR) studies of thioesters, GC–olfactometry method development, and sensory panel training. Its well-defined physicochemical properties (density 0.958 g/mL at 20 °C, refractive index 1.459–1.461) enable accurate formulation and reproducible analytical measurements across laboratories. Unlike less-characterized thioester analogs, the mature supply chain for S-ethyl thiopropionate ensures batch-to-batch consistency, which is critical for publication-quality sensory research and inter-laboratory method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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